molecular formula C16H18N2O2 B5125186 N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea

Cat. No. B5125186
M. Wt: 270.33 g/mol
InChI Key: RTZNGZPLONHNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea, also known as EPM-706, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the urea class of compounds and is known to have potent anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is known to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have low toxicity in normal cells, making it a safe candidate for in vitro and in vivo studies. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has limited stability in solution, which can affect its potency over time.

Future Directions

For the study of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea include combination therapy, development of more potent and selective inhibitors, and the development of formulations that improve solubility and stability.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 2-methylphenylisocyanate to form the corresponding urea derivative. This intermediate is then subjected to further reactions to yield the final product, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea. The synthesis method has been optimized to yield high purity and high yield of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)urea has also been shown to have synergistic effects with other anti-cancer drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-14-10-8-13(9-11-14)17-16(19)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZNGZPLONHNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)urea

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